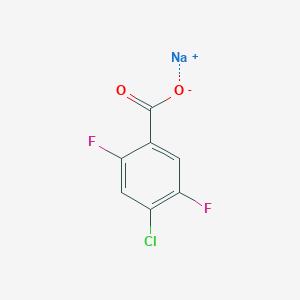

Sodium 4-chloro-2,5-difluorobenzoate

Description

Significance of Highly Functionalized Aromatic Carboxylates in Organic Synthesis

Highly functionalized aromatic carboxylates are pivotal building blocks in organic synthesis. The carboxylic acid group provides a versatile handle for a variety of chemical transformations, including esterification, amidation, and conversion to other functional groups. When combined with halogen substituents on the aromatic ring, these molecules become powerful intermediates for constructing complex molecular architectures. The presence of halogens can direct further substitution reactions and can be exploited in cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds, which are fundamental to modern synthetic chemistry.

Aromatic carboxylic acids are recognized as adaptive functional groups in metallaphotoredox catalysis, enabling the formation of challenging C(sp³)–C(sp³) bonds from stable precursors. Their utility is further highlighted in their direct use for deoxygenative ketone synthesis and in radical cross-thioesterification processes, demonstrating their broad applicability in creating diverse and valuable chemical entities.

Overview of Research Trajectories for Fluorinated Aromatic Compounds

Research into fluorinated aromatic compounds is a rapidly evolving field. The unique properties conferred by fluorine, such as increased metabolic stability, enhanced lipophilicity, and improved bioavailability, make these compounds highly desirable in medicinal chemistry. chemicalbook.com Current research focuses on developing novel and more efficient methods for introducing fluorine into aromatic rings, including late-stage fluorination techniques that allow for the modification of complex molecules.

Key trends include the development of sustainable fluorination methods to minimize environmental impact and the design of new catalysts for selective fluorination. google.com The synthesis of novel fluorinated building blocks is crucial for expanding the accessible chemical space for drug discovery and materials science. fluorochem.co.ukbeilstein-journals.org For instance, fluorinated aromatic compounds are integral to the synthesis of certain protein kinase inhibitors and drugs for cancer therapy. google.com

Specific Academic Context of Sodium 4-chloro-2,5-difluorobenzoate

This compound is the sodium salt of 4-chloro-2,5-difluorobenzoic acid. While specific research focusing exclusively on the sodium salt is limited, its significance is intrinsically linked to its parent acid. 4-Chloro-2,5-difluorobenzoic acid is a key intermediate in the synthesis of various pharmaceutical compounds. google.com The conversion of the carboxylic acid to its sodium salt is a common strategy in organic synthesis to improve solubility and handling properties, making it a more convenient form for certain applications.

The parent acid, 4-chloro-2,5-difluorobenzoic acid, is synthesized through a multi-step process, often starting from p-fluoronitrobenzene. google.com The final step typically involves a Grignard reaction with carbon dioxide to introduce the carboxylic acid functionality. google.com The subsequent neutralization with a sodium base, such as sodium hydroxide (B78521) or sodium bicarbonate, would readily yield this compound.

The academic and industrial interest in this compound stems from its role as a precursor to more complex molecules with potential biological activity. For example, its parent acid has been used in the synthesis of tougheners for insulin (B600854) secretory products and protein kinase inhibitors. google.com

Interactive Data Tables

Physicochemical Properties of 4-Chloro-2,5-difluorobenzoic Acid (Parent Acid)

| Property | Value | Source |

| CAS Number | 132794-07-1 | sigmaaldrich.com |

| Molecular Formula | C₇H₃ClF₂O₂ | sigmaaldrich.com |

| Molecular Weight | 192.55 g/mol | sigmaaldrich.com |

| Melting Point | 155-157 °C | google.com |

| Appearance | Solid | google.com |

Chemical Identifiers for this compound

| Identifier | Value | Source |

| CAS Number | 1421029-91-5 | chemicalbook.com |

| Molecular Formula | C₇H₂ClF₂NaO₂ | N/A |

| Parent Acid CAS | 132794-07-1 | sigmaaldrich.com |

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;4-chloro-2,5-difluorobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF2O2.Na/c8-4-2-5(9)3(7(11)12)1-6(4)10;/h1-2H,(H,11,12);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAJZTZFROUOWOZ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)Cl)F)C(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2ClF2NaO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Mechanistic Investigations of 4 Chloro 2,5 Difluorobenzoate Derivatives

Pioneering Synthetic Routes to 4-Chloro-2,5-Difluorobenzoic Acid and its Salts

The preparation of 4-chloro-2,5-difluorobenzoic acid is not a trivial synthesis and requires a carefully planned sequence of reactions to ensure high purity and yield. google.com A common and effective pathway begins with readily available precursors and builds the complexity of the molecule step-by-step. google.com

Multi-Step Approaches from Readily Available Precursors

The initial step in this synthetic sequence is the bromination of p-fluoronitrobenzene. google.com This is an electrophilic aromatic substitution reaction. The nitro group (-NO₂) is a strong deactivating group and a meta-director, while the fluorine atom is a deactivating ortho-, para-director. In this case, the directing effects of the fluorine atom guide the incoming electrophile. The bromination yields 3-bromo-4-fluoronitrobenzene (B1266112). google.com

The mechanism for electrophilic bromination involves the generation of a potent electrophile, typically Br⁺, which is facilitated by a Lewis acid catalyst such as FeBr₃. youtube.comyoutube.com The catalyst polarizes the Br-Br bond, creating a bromonium ion which is then attacked by the electron-rich benzene (B151609) ring. youtube.com A resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex, is formed. libretexts.org In the final step, a weak base removes a proton from the carbon atom bearing the new bromine substituent, restoring the aromaticity of the ring. youtube.com

Following bromination, the nitro group of 3-bromo-4-fluoronitrobenzene is reduced to an amino group (-NH₂) to furnish 3-bromo-4-fluoroaniline. google.com This reduction is a critical step as the amino group is a strong activating group and an ortho-, para-director, which will influence the subsequent chlorination step.

The next stage is the chlorination of 3-bromo-4-fluoroaniline. The powerful activating effect of the amine group directs the incoming chlorine atom to the ortho position, yielding 3-bromo-4-fluoro-6-chloroaniline. google.com Direct halogenation of anilines can be achieved using various reagents, including copper(II) chloride, which has been shown to be effective for the regioselective chlorination of aniline (B41778) derivatives. beilstein-journals.org

With the halogen atoms correctly positioned, the next key transformation is the conversion of the amino group into a fluorine atom. This is accomplished through a Sandmeyer-type reaction, specifically the Balz-Schiemann reaction. byjus.comwikipedia.org The process begins with the diazotization of 3-bromo-4-fluoro-6-chloroaniline. The amine is treated with nitrous acid (HNO₂), often generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid, to form a diazonium salt. byjus.com

In the classic Balz-Schiemann reaction, fluoroboric acid (HBF₄) is used, which results in the formation of a diazonium tetrafluoroborate (B81430) salt. byjus.comwikipedia.org This intermediate is typically stable and can be isolated. The subsequent step involves thermal decomposition of the diazonium tetrafluoroborate salt, which liberates nitrogen gas and boron trifluoride, leaving behind the desired aryl fluoride (B91410). byjus.comwikipedia.org The product of this sequence is 4-chloro-2,5-difluorobromobenzene. google.com Innovations in this reaction have explored the use of other counterions like hexafluorophosphates (PF₆⁻) to potentially improve yields. wikipedia.org

| Reaction Stage | Reactant | Reagents | Product | Reaction Type |

| 1 | p-Fluoronitrobenzene | Br₂, FeBr₃ | 3-Bromo-4-fluoronitrobenzene | Electrophilic Aromatic Substitution (Bromination) |

| 2 | 3-Bromo-4-fluoronitrobenzene | Fe, HCl (or similar reducing agent) | 3-Bromo-4-fluoroaniline | Reduction |

| 3 | 3-Bromo-4-fluoroaniline | CuCl₂ (or other chlorinating agent) | 3-Bromo-4-fluoro-6-chloroaniline | Electrophilic Aromatic Substitution (Chlorination) |

| 4 | 3-Bromo-4-fluoro-6-chloroaniline | 1. NaNO₂, HBF₄; 2. Heat | 4-Chloro-2,5-difluorobromobenzene | Balz-Schiemann Reaction |

Grignard Reaction Pathways for Carboxylic Acid Introduction

The final stage of the synthesis is the introduction of the carboxylic acid group. This is achieved by converting the aryl bromide into a Grignard reagent, which is then carboxylated. google.com

The process starts with the formation of a Grignard reagent from 4-chloro-2,5-difluorobromobenzene. google.com This is accomplished by reacting the aryl bromide with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). leah4sci.comlibretexts.org The magnesium inserts itself into the carbon-bromine bond, forming 4-chloro-2,5-difluorophenylmagnesium bromide. google.comleah4sci.com The carbon atom bound to magnesium becomes highly nucleophilic, behaving like a carbanion. leah4sci.com

The initiation of Grignard reagent formation can sometimes be sluggish due to a passivating layer of magnesium oxide on the metal surface. Methods to initiate the reaction include crushing the magnesium to expose a fresh surface or using a small crystal of iodine. libretexts.org The reaction must be conducted under strictly anhydrous conditions, as any trace of water will protonate and destroy the highly basic Grignard reagent. jove.com

Once the Grignard reagent is formed, it is reacted with carbon dioxide (in the form of dry ice) in a carboxylation reaction. jove.comncert.nic.in The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of the CO₂ molecule. jove.comyoutube.com This nucleophilic addition results in the formation of a magnesium salt of the carboxylic acid, specifically a halomagnesium carboxylate. jove.comncert.nic.in

The final step is the acidification of the reaction mixture with a strong aqueous acid, such as hydrochloric acid (HCl). youtube.comwisc.edu This protonates the carboxylate salt, yielding the final product, 4-chloro-2,5-difluorobenzoic acid. google.comyoutube.com The free acid can then be treated with a base like sodium hydroxide (B78521) to produce the corresponding salt, Sodium 4-chloro-2,5-difluorobenzoate. A patent for this synthesis reported a yield of 80% for this final Grignard and carboxylation step. google.com

| Grignard Reaction Stage | Reactant | Reagents | Intermediate/Product | Yield |

| Arylmagnesium Halide Formation | 4-Chloro-2,5-difluorobromobenzene | Mg, THF | 4-Chloro-2,5-difluorophenylmagnesium bromide | Not specified |

| Carboxylation & Acidification | 4-Chloro-2,5-difluorophenylmagnesium bromide | 1. CO₂ (dry ice); 2. HCl(aq) | 4-Chloro-2,5-difluorobenzoic acid | 80% google.com |

Nucleophilic Aromatic Substitution (SNAr) Chemistry in the Synthesis of 4-Chloro-2,5-Difluorobenzoate Analogs

Nucleophilic aromatic substitution (SNAr) represents a cornerstone in the synthesis of functionalized aromatic compounds, particularly for aryl halides activated by electron-withdrawing groups. nih.govwikipedia.org Unlike electrophilic aromatic substitution, SNAr involves the attack of a nucleophile on an electron-poor aromatic ring, leading to the displacement of a leaving group. masterorganicchemistry.com The reaction typically proceeds via a two-step addition-elimination mechanism, which involves the formation of a resonance-stabilized negative intermediate known as a Meisenheimer complex. masterorganicchemistry.comnih.govlibretexts.org The stability of this intermediate is crucial and is enhanced by the presence of strong electron-withdrawing groups (EWGs) at positions ortho and/or para to the leaving group. wikipedia.orglibretexts.org

Regioselective SNAr Reactions on Polyhalogenated Aromatic Systems

Controlling regioselectivity is a significant challenge in the functionalization of polyhalogenated aromatic compounds, but it is essential for the synthesis of specific isomers. researchgate.netresearchgate.net The outcome of the substitution is dictated by a combination of factors including the nature of the leaving groups, the positions of activating groups, and the reaction conditions.

The rate and selectivity of SNAr reactions are profoundly influenced by the substituents on the aromatic ring. Electron-withdrawing groups (EWGs) such as nitro (-NO₂), cyano (-CN), and carbonyl groups (e.g., in a benzoate) activate the ring toward nucleophilic attack by stabilizing the negatively charged Meisenheimer intermediate. masterorganicchemistry.comlibretexts.orgmasterorganicchemistry.com The activating effect is most pronounced when these groups are located ortho or para to the leaving group, as this allows for direct delocalization of the negative charge onto the EWG through resonance. masterorganicchemistry.comlibretexts.org

Conversely, electron-donating groups (EDGs) generally deactivate the ring for SNAr. In unsymmetrically substituted rings, the position of nucleophilic attack is determined by the cumulative electronic effects of the substituents. For instance, in dichloropyrazines, an EWG at the 2-position directs nucleophilic attack to the 5-position, whereas an EDG at the 2-position directs it to the 3-position. researchgate.net In the context of 4-chloro-2,5-difluorobenzoate, the carboxylate group (-COO⁻) acts as an EWG, activating the ring for substitution. Its position directs the regioselectivity of incoming nucleophiles.

Recent studies have explored unconventional activating groups. For example, a phenolic O-H bond can be transiently oxidized to a phenoxyl radical (O•), which acts as an exceptionally strong electron-withdrawing group, activating otherwise inert aryl halides for SNAr. nih.govosti.gov

Table 1: Influence of Substituent Position on SNAr Reactivity

| Substituent Position Relative to Leaving Group | Effect on Reaction Rate | Rationale |

| Ortho | Strong Activation | Direct resonance stabilization of the Meisenheimer intermediate's negative charge. masterorganicchemistry.comlibretexts.org |

| Para | Strong Activation | Direct resonance stabilization of the Meisenheimer intermediate's negative charge. masterorganicchemistry.comlibretexts.org |

| Meta | Weak Activation | Stabilization occurs only through the inductive effect, not resonance. masterorganicchemistry.com |

In SNAr reactions involving multiple halogen substituents, the relative leaving group ability is typically F > Cl > Br > I. masterorganicchemistry.comwuxiapptec.com This order is counterintuitive when considering bond strengths (C-F is the strongest) but is explained by the mechanism's rate-determining step. The first step, the nucleophilic attack to form the Meisenheimer complex, is generally the slow, rate-determining step. masterorganicchemistry.com The high electronegativity of fluorine strongly polarizes the carbon atom, making it highly electrophilic and susceptible to nucleophilic attack. This electronic activation effect outweighs its bond strength, making fluorine a superior leaving group in activated systems. nih.gov

The reaction proceeds through a high-energy Meisenheimer complex. nih.gov Recent research has also identified concerted SNAr (cSNAr) pathways that avoid this intermediate, proceeding through a single transition state. nih.govnih.govresearchgate.net These concerted mechanisms are less reliant on the presence of strong electron-withdrawing groups, broadening the scope of possible substrates. researchgate.net For benzoate (B1203000) frameworks, the carboxylate group helps to stabilize the transition state of the nucleophilic attack, facilitating the displacement of a fluorine atom, especially from an activated position like C-2 or C-5 relative to the chlorine at C-4.

Palladium-Catalyzed Alkoxycarbonylation in Benzoate Formation

Palladium-catalyzed alkoxycarbonylation is a powerful method for synthesizing carboxylic acid esters from unsaturated compounds, carbon monoxide, and an alcohol. rsc.org This reaction provides an alternative route to benzoate structures. The process typically involves two main competing catalytic cycles: the "hydride cycle" and the "alkoxy cycle". nih.gov

Hydride Cycle: Involves a palladium(II) hydride intermediate that adds to an alkene, followed by CO insertion and alcoholysis to yield a saturated ester. nih.gov

Alkoxy Cycle: Involves an alkoxy palladium complex, which leads to an unsaturated ester product. nih.gov

The choice of ligands, oxidant, and reaction conditions is critical for controlling the selectivity between these two pathways. rsc.orgnih.gov For instance, the use of copper(II) acetate (B1210297) as an oxidant can maintain a pH range that favors the alkoxy cycle, leading to unsaturated products, while other conditions might favor the hydride cycle. nih.gov This methodology can be applied to the synthesis of substituted benzoates by using appropriately substituted aryl precursors.

Table 2: Key Features of Palladium-Catalyzed Alkoxycarbonylation Cycles

| Catalytic Cycle | Key Intermediate | Primary Product Type | Influencing Factors |

| Hydride Cycle | Palladium(II) Hydride ([PdII]-H) nih.gov | Saturated Esters nih.gov | Low pH, specific oxidants (e.g., p-benzoquinone) nih.gov |

| Alkoxy Cycle | Alkoxy Palladium ([PdII]-OR) nih.gov | Unsaturated Esters nih.gov | pH 5-7, specific oxidants (e.g., Cu(II) acetate) nih.gov |

Novel Synthetic Strategies for Accessing Related Difluorobenzoate Structures

Beyond traditional chemical synthesis, novel strategies are emerging that leverage biological systems to create complex fluorinated molecules with high precision.

Enzymatic and Biocatalytic Approaches to Fluorinated Aromatic Compounds

Biocatalysis offers a highly efficient, selective, and environmentally friendly alternative for the synthesis of fluorinated organic compounds. researchgate.net Enzymes can operate under mild conditions and provide exceptional levels of chemo-, regio-, and stereoselectivity that are often difficult to achieve with conventional chemical methods. nih.govtudelft.nl

A variety of enzymes have been employed in the synthesis of fluorinated compounds, including:

Fluorinases: These are the only known enzymes capable of catalyzing the formation of a C-F bond directly from an inorganic fluoride ion (F⁻). nih.govresearchgate.net

Cytochrome P450 Enzymes: These can be used in versatile strategies that combine P450-catalyzed oxygenation with a subsequent chemical deoxofluorination step, allowing for the selective fluorination of non-reactive sites on a molecule. nih.gov

Halohydrin Dehalogenases (HHDHs): These enzymes have been used in the kinetic resolution of fluorinated aromatic epoxides to produce enantioenriched chiral fluoroaromatic alcohols and epoxides. rsc.org

Other Enzymes: Aldolases, transaminases, and lipases have also been utilized in the synthesis of various fluorinated molecules. nih.govresearchgate.net

These biocatalytic methods hold significant promise for accessing novel and complex difluorobenzoate structures and other fluorinated aromatic compounds that can serve as valuable building blocks in medicinal chemistry and materials science. researchgate.netthe-innovation.org

Green Chemistry Principles in the Synthesis of Halogenated Benzoates

The synthesis of halogenated benzoates, including compounds like this compound, is increasingly being scrutinized through the lens of green chemistry. Green chemistry is a framework that encourages the design of chemical products and processes that minimize the use and generation of hazardous substances. ajrconline.orgwjpmr.com This approach aims to reduce environmental impact not by treating waste but by preventing its creation in the first place through innovative chemical design. ajrconline.org The philosophy of green chemistry is guided by twelve core principles that address aspects such as waste prevention, atom economy, the use of less hazardous chemical syntheses, safer solvents, and energy efficiency. ajrconline.orgnih.gov

In response, researchers are exploring greener alternatives for halogenation and benzoic acid synthesis. A key principle is the use of catalysis over stoichiometric reagents. ajrconline.org Catalysts can enable more efficient and selective reactions, reducing the need for excess reagents and minimizing waste streams. Another focus is on the use of safer solvents. Many organic reactions employ volatile and toxic solvents; green chemistry promotes the use of alternatives like water, supercritical CO2, or in some cases, performing reactions under solvent-free conditions. ajrconline.orgnih.gov

Recent advancements have demonstrated greener pathways for halogenating various organic compounds. One innovative approach uses simple sodium halides, such as sodium chloride ("table salt"), as a source of "electrophilic chlorine" in an environmentally benign solvent like ethanol (B145695). nih.gov This method avoids the use of more hazardous halogenating agents. nih.gov Other green techniques applicable to the synthesis of halogenated aromatics include reactions assisted by alternative energy sources like microwaves or ultrasound, which can lead to shorter reaction times, higher yields, and reduced energy consumption. ajrconline.orgnih.gov

The table below contrasts a traditional synthesis approach for a key precursor with potential green chemistry alternatives, highlighting the benefits of the latter.

Table 1: Comparison of Traditional vs. Green Chemistry Approaches in Halogenated Aromatic Synthesis

| Feature | Traditional Synthesis Example (for 4-chloro-2,5-difluorobenzoic acid precursor) google.com | Green Chemistry Alternative | Principle Addressed |

| Halogen Source | Molecular bromine, chlorination reagents | Sodium halides (e.g., NaCl) in ethanol nih.gov | Less Hazardous Chemical Synthesis |

| Reaction Steps | Multi-step process (e.g., five steps) google.com | Reduced number of steps via catalytic routes | Reduce Derivatives, Atom Economy |

| Solvents | Aprotic solvents (e.g., THF, DMSO), potential for chlorinated solvents google.com | Benign solvents (e.g., water, ethanol) or solvent-free conditions ajrconline.orgnih.gov | Safer Solvents and Auxiliaries |

| Reagents | Grignard reagents (require anhydrous conditions, reactive metals) google.com | Catalytic systems, biocatalysts ajrconline.org | Catalysis |

| Energy | Conventional heating, potentially for extended periods google.com | Microwave or ultrasonic irradiation ajrconline.orgnih.gov | Design for Energy Efficiency |

| Waste | Byproduct salts, solvent waste, potential for isomer byproducts google.com | Minimal byproducts, recyclable catalysts, biodegradable solvents nih.govmdpi.com | Prevention |

By embracing these principles, the synthesis of halogenated benzoates can be shifted towards more sustainable and environmentally responsible methods. The focus moves from simply producing the target molecule to designing a synthetic pathway that is inherently safer, more efficient, and generates minimal waste.

Advanced Spectroscopic and Analytical Characterization Methodologies for Sodium 4 Chloro 2,5 Difluorobenzoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules in solution. It provides detailed information about the atomic connectivity, electronic environment, and dynamic processes within the molecule.

The definitive structure of Sodium 4-chloro-2,5-difluorobenzoate can be established through a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy. The ¹H NMR spectrum is anticipated to show two distinct signals in the aromatic region, corresponding to the two non-equivalent protons on the benzene (B151609) ring. The proton at position 3 (H-3) would appear as a doublet of doublets due to coupling with the adjacent fluorine at position 2 and a smaller long-range coupling with the fluorine at position 5. Similarly, the proton at position 6 (H-6) would exhibit splitting from the fluorine at position 5.

Quantitative ¹H NMR (qNMR) serves as a primary method for determining the purity of organic compounds with metrological traceability, as the signal intensity is directly proportional to the number of nuclei. nih.gov This technique can be employed to accurately assess the purity of this compound against a certified reference standard.

Isomeric purity is a critical quality attribute. Potential regioisomeric impurities, such as those with different substitution patterns of the chlorine and fluorine atoms, would present unique NMR spectra. For instance, the ¹H NMR spectrum of a different isomer would display distinct chemical shifts and coupling patterns, allowing for its detection and quantification even at low levels. libretexts.org The comparison of the obtained spectrum with that of the expected structure confirms the isomeric integrity of the sample. nih.gov

Interactive Data Table: Predicted ¹H NMR Data for this compound in D₂O

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-3 | 7.20 - 7.40 | Doublet of Doublets (dd) | ³J(H-F) ≈ 8-10 Hz, ⁴J(H-F) ≈ 4-6 Hz |

| H-6 | 7.50 - 7.70 | Doublet of Doublets (dd) | ³J(H-F) ≈ 7-9 Hz, ⁴J(H-H) not resolved |

Substituted benzoic acids can exhibit conformational isomerism due to restricted rotation around the single bond connecting the carboxylate group to the aromatic ring. While this rotation is generally fast at room temperature on the NMR timescale, specific substitution patterns and solvent interactions can influence the rotational barrier. The structural and conformational elucidation of flexible molecules in solution is a significant objective. nih.gov NMR spectroscopy, particularly using weakly ordering media, has proven to be an effective methodology for investigating the conformational preferences of such molecules. nih.gov For this compound, variable-temperature NMR studies could be conducted to probe the dynamics of the carboxylate group's rotation. Changes in the spectral line shapes or the coalescence of signals at different temperatures would provide quantitative data on the energy barriers between different conformational states.

Given the presence of two fluorine atoms, ¹⁹F NMR spectroscopy is an exceptionally powerful and sensitive technique for characterizing this compound. nih.gov Since the two fluorine atoms are in chemically non-equivalent environments (at positions 2 and 5), they are expected to produce two distinct signals in the ¹⁹F NMR spectrum.

The chemical shifts of these fluorine signals are highly sensitive to their electronic surroundings. Furthermore, these signals would likely appear as doublets of doublets due to coupling to each other (⁴JF-F) and to the adjacent ring protons (³JH-F). The magnitude of these coupling constants provides valuable information for assigning the signals to the specific fluorine atoms on the ring. researchgate.net ¹⁹F NMR is also instrumental in detecting and quantifying any fluorine-containing impurities.

Interactive Data Table: Predicted ¹⁹F NMR Data for this compound in D₂O

| Fluorine | Predicted Chemical Shift (δ, ppm, relative to CFCl₃) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| F-2 | -120 to -130 | Doublet of Doublets (dd) | ⁴J(F-F) ≈ 15-20 Hz, ³J(F-H) ≈ 8-10 Hz |

| F-5 | -110 to -120 | Doublet of Doublets (dd) | ⁴J(F-F) ≈ 15-20 Hz, ³J(F-H) ≈ 7-9 Hz |

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS)

Mass spectrometry is a cornerstone analytical technique that provides information on the molecular weight and elemental composition of a compound, and through fragmentation analysis, offers structural details.

Tandem mass spectrometry (MS/MS) is used to obtain structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. youtube.comnih.gov For this compound, analysis would typically be performed in negative ion mode, focusing on the [M-Na]⁻ anion (4-chloro-2,5-difluorobenzoate).

The precursor ion is isolated and subjected to collision-induced dissociation (CID). nih.gov A primary and highly characteristic fragmentation pathway for benzoate (B1203000) anions is the loss of carbon dioxide (CO₂), resulting in a phenyl anion. The subsequent fragmentation of this intermediate would involve the loss of the chlorine atom or fluorine atoms, providing a fragmentation pattern that is diagnostic for the specific substitution on the aromatic ring. The unique isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be evident in the mass spectrum for all chlorine-containing fragments, further confirming the presence of this element.

Interactive Data Table: Predicted MS/MS Fragmentation of [C₇H₂ClF₂O₂]⁻

| m/z (Theoretical) | Ion Formula | Description |

| 190.96 | [C₇H₂ClF₂O₂]⁻ | Precursor Ion |

| 146.97 | [C₆H₂ClF₂]⁻ | Loss of CO₂ |

| 111.98 | [C₆H₂F₂]⁻ | Loss of CO₂ and Cl |

High-resolution mass spectrometry (HRMS), using instruments such as Time-of-Flight (TOF) or Orbitrap analyzers, provides highly accurate mass measurements, typically to within 5 ppm. nih.gov This precision allows for the unambiguous determination of a compound's elemental composition. nih.gov By measuring the exact mass of the molecular ion of this compound, its elemental formula (C₇H₂ClF₂NaO₂) can be unequivocally confirmed. The experimentally determined mass is compared to the theoretical mass calculated from the most abundant isotopes of each element. This high level of confidence in the elemental formula is crucial for structural confirmation and for distinguishing the target compound from isomers or other potential byproducts with the same nominal mass.

Interactive Data Table: HRMS Data for this compound

| Ion | Elemental Formula | Theoretical Monoisotopic Mass (Da) |

| [M-Na]⁻ | C₇H₂ClF₂O₂ | 190.9694 |

| [M+H]⁺ | C₇H₄ClF₂O₂ | 192.9841 |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the structural elucidation of this compound by probing the vibrational modes of its constituent functional groups.

Characteristic Band Assignments for Functional Groups

The vibrational spectrum of this compound is dominated by contributions from the benzene ring, the carboxylate group, and the carbon-halogen bonds. By comparing its spectra with those of related compounds such as p-chlorobenzoic acid researchgate.netnih.gov, 2-amino-4,5-difluorobenzoic acid nih.gov, and other substituted benzoic acids banglajol.infoiku.edu.trmdpi.comresearchgate.net, a detailed assignment of the characteristic vibrational bands can be achieved.

The carboxylate group (COO⁻) of the sodium salt gives rise to two prominent stretching vibrations: an asymmetric stretch (νₐs(COO⁻)) and a symmetric stretch (νₛ(COO⁻)). The asymmetric stretch is typically observed in the region of 1610-1550 cm⁻¹, while the symmetric stretch appears in the 1420-1335 cm⁻¹ range. These bands are crucial indicators of the deprotonated state of the carboxylic acid.

The aromatic ring exhibits several characteristic vibrations. The C-H stretching vibrations of the two adjacent ring protons are expected in the 3100-3000 cm⁻¹ region. mdpi.com The C-C stretching vibrations within the benzene ring typically appear as a series of bands between 1625 and 1430 cm⁻¹. mdpi.com The positions of these bands are sensitive to the nature and position of the substituents.

The carbon-halogen stretching vibrations are also key diagnostic features. The C-Cl stretching vibration is generally found in the 850-550 cm⁻¹ range. The C-F stretching vibrations are typically stronger and occur at higher frequencies, usually in the 1350-1120 cm⁻¹ region. The precise positions of these bands can be influenced by coupling with other vibrational modes.

A representative table of expected vibrational frequencies for this compound is presented below, based on data from analogous compounds. researchgate.netnih.govchemicalbook.com

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Asymmetric Carboxylate (COO⁻) Stretch | 1610 - 1550 |

| Aromatic C=C Stretch | 1625 - 1430 |

| Symmetric Carboxylate (COO⁻) Stretch | 1420 - 1335 |

| C-F Stretch | 1350 - 1120 |

| C-Cl Stretch | 850 - 550 |

Investigation of Intermolecular Interactions in Condensed Phases

In the solid state, the vibrational spectra of this compound can provide valuable insights into intermolecular interactions. The crystal lattice is primarily held together by ionic interactions between the sodium cation (Na⁺) and the carboxylate anion (COO⁻), as well as by weaker van der Waals forces and potential halogen bonding interactions.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Studies

UV-Vis spectroscopy probes the electronic transitions within a molecule and is a valuable technique for characterizing the chromophoric system of this compound.

Electronic Transitions and Chromophore Analysis

The primary chromophore in this compound is the substituted benzene ring. The electronic spectrum is expected to show absorption bands corresponding to π → π* transitions within the aromatic system. The presence of the chloro and fluoro substituents, as well as the carboxylate group, can cause shifts in the absorption maxima (λ_max) and changes in the molar absorptivity (ε) compared to unsubstituted benzoate.

Halogen substituents on a benzene ring typically induce a bathochromic (red) shift of the π → π* absorption bands. The electronic spectrum of the related 2,4-dichlorobenzoic acid shows absorption maxima that can be used for comparative purposes. nist.gov Similarly, studies on other chlorinated and fluorinated aromatic compounds provide a basis for understanding the electronic transitions. researchgate.net The carboxylate group, being an auxochrome, also influences the absorption characteristics.

The expected UV-Vis absorption data for this compound in a suitable solvent like ethanol (B145695) or water would likely show characteristic absorption bands in the UV region, which are useful for quantitative analysis.

| Transition Type | Expected λ_max Range (nm) | Chromophore |

| π → π* | 230 - 290 | Substituted Benzene Ring |

Application in Photodegradation Studies

UV-Vis spectroscopy is a key analytical method for monitoring the photodegradation of halogenated aromatic compounds. researchgate.netresearchgate.netpsu.edu The degradation process often involves the breaking of carbon-halogen bonds and the subsequent transformation of the aromatic ring. By irradiating a solution of this compound with UV light, the rate of its degradation can be followed by measuring the decrease in the absorbance of its characteristic UV bands over time.

These studies are important for assessing the environmental fate of such compounds. scirp.orgamanote.com The appearance of new absorption bands during the photodegradation process can indicate the formation of intermediate products, providing mechanistic insights into the degradation pathway.

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are indispensable for the separation and purity assessment of this compound. nih.govhelixchrom.comillinois.edunih.gov

Reversed-phase HPLC (RP-HPLC) is the most common technique for the analysis of aromatic carboxylic acids. nih.gov In a typical RP-HPLC setup, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, often a mixture of water, acetonitrile (B52724), or methanol, with a pH modifier like formic acid or a buffer to control the ionization of the analyte. mdpi.com For this compound, which is the salt of a strong acid, ion-suppression or ion-pair chromatography can be employed to achieve good peak shape and retention. nih.gov

The purity of a sample can be determined by integrating the peak area of the main component and any impurities detected in the chromatogram. A well-developed HPLC method should be able to separate the target compound from potential starting materials, by-products, and degradation products. Method validation according to established guidelines ensures the reliability of the purity assessment. mdpi.com

A typical set of HPLC conditions for the analysis of a related aromatic carboxylic acid is provided in the table below. mdpi.com

| Parameter | Condition |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a suitable wavelength (e.g., 254 nm) |

| Injection Volume | 10 µL |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

High-Performance Liquid Chromatography (HPLC) Method Development

The development of a robust HPLC method is crucial for the analysis of this compound, ensuring accurate quantification and separation from potential impurities. Method development for similar fluorinated benzoic acids often employs a reverse-phase approach, which is well-suited for these types of polar aromatic compounds. tandfonline.comtandfonline.com A typical method involves a C18 stationary phase, which provides excellent retention and separation based on hydrophobicity. tandfonline.com

A gradient elution is frequently preferred to effectively resolve the main compound from any process-related impurities within a reasonable timeframe. ekb.eg The mobile phase commonly consists of an aqueous buffer, such as triethylamine (B128534) adjusted to an acidic pH, and an organic modifier like a mixture of acetonitrile and methanol. ekb.eg This composition allows for fine-tuning of the separation selectivity. Detection is typically performed using a UV detector, with the wavelength set to maximize the analyte's response, such as around 205 nm for related fluorinated benzoic acids. ekb.eg Method validation according to International Conference on Harmonisation (ICH) guidelines is a standard practice to ensure the method's specificity, linearity, accuracy, and precision. ekb.eg

Table 1: Example HPLC Method Parameters for Analysis of Related Fluorinated Benzoic Acids

| Parameter | Condition | Source |

|---|---|---|

| Stationary Phase | Zorbax SB-Aq (C18), 5 µm, 4.6 x 250 mm | ekb.eg |

| Mobile Phase A | 0.1% Triethylamine in water, pH adjusted to 4.0 with orthophosphoric acid | ekb.eg |

| Mobile Phase B | Acetonitrile:Methanol:Water (700:200:100 v/v/v) | ekb.eg |

| Elution Mode | Gradient | ekb.eg |

| Flow Rate | 1.0 mL/min (Typical) | |

| Injection Volume | 15 µL | ekb.eg |

| Detector | UV at 205 nm | ekb.eg |

| Column Temperature | 40°C | ekb.eg |

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution

For analyses demanding higher resolution, speed, and sensitivity, Ultra-Performance Liquid Chromatography (UPLC), often used interchangeably with Ultra-High-Performance Liquid Chromatography (UHPLC), is the preferred technique. UPLC systems utilize columns with smaller particle sizes (typically sub-2 µm), which allows for significantly more efficient separations compared to traditional HPLC.

A sensitive UPLC method coupled with tandem mass spectrometry (UPLC-MS/MS) has been successfully developed for the analysis of various fluorinated benzoic acids in complex matrices like oil reservoir water. researchgate.net Such methods can achieve very low detection limits, often in the nanogram per milliliter (ng/mL) range. researchgate.net The separation can be accomplished in a very short time, often under five minutes, using a C18 column and a gradient elution. researchgate.net This rapid analysis time enhances sample throughput without compromising separation quality. The enhanced resolution of UPLC is critical for separating structurally similar isomers and impurities from the main analyte peak.

Table 2: UPLC-MS/MS Method Parameters for Analysis of Fluorinated Benzoic Acids

| Parameter | Condition | Source |

|---|---|---|

| System | UHPLC with MS/MS Detector | researchgate.net |

| Stationary Phase | Reversed-phase C18, sub-2 µm particle size | researchgate.net |

| Elution Mode | Gradient | researchgate.net |

| Analysis Time | < 5 minutes | researchgate.net |

| Detection | Electrospray Ionization Mass Spectrometry (ESI-MS/MS) | researchgate.net |

| Benefit | High sensitivity (ng/mL detection limits), fast analysis | researchgate.net |

Advanced Separation of Stereoisomers (if applicable)

The molecular structure of this compound is achiral, meaning it does not have a non-superimposable mirror image and therefore does not exist as stereoisomers (enantiomers or diastereomers). The molecule possesses a plane of symmetry that bisects the benzene ring through the carboxylate group and the C4-chloro substituent. Therefore, the separation of stereoisomers is not applicable to this specific compound.

However, in the broader context of related fluorinated arylcarboxylic acids, chirality can be a significant factor. For chiral fluorinated carboxylic acids, which possess a stereocenter, specialized analytical techniques are required to separate the enantiomers. Chiral HPLC is the primary method for this purpose. mdpi.comresearchgate.net These separations are typically achieved using a chiral stationary phase (CSP). mdpi.com For example, columns with selectors like cellulose (B213188) tris(4-methylbenzoate) have been used effectively. mdpi.com The mobile phase in chiral HPLC often consists of a non-polar solvent like hexane (B92381) mixed with an alcohol such as isopropanol, sometimes with an acidic modifier like trifluoroacetic acid (TFA). researchgate.net The differential interaction of the enantiomers with the chiral stationary phase leads to different retention times, allowing for their separation and quantification. mdpi.com

Computational and Theoretical Chemistry Studies of Sodium 4 Chloro 2,5 Difluorobenzoate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a common approach for predicting various molecular properties with a good balance of accuracy and computational cost. For a compound like Sodium 4-chloro-2,5-difluorobenzoate, DFT calculations would typically involve studying the 4-chloro-2,5-difluorobenzoate anion.

Prediction of Optimized Molecular Geometries and Electronic Structure

A primary step in computational analysis is geometry optimization. Using a selected DFT functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)), the lowest energy arrangement of the atoms in the molecule is calculated. This process yields the most stable three-dimensional structure of the 4-chloro-2,5-difluorobenzoate anion.

The output of such a calculation would be a set of optimized geometric parameters. This data is typically presented in a table comparing calculated values for bond lengths (in Angstroms, Å) and bond angles (in degrees, °) with experimental data if available from techniques like X-ray crystallography. For the 4-chloro-2,5-difluorobenzoate anion, this would detail the C-C, C-H, C-Cl, C-F, and C=O bond lengths, as well as the angles within the benzene (B151609) ring and the carboxylate group. The electronic structure analysis would further describe the distribution of electron density and the nature of the chemical bonds.

Table 1: Hypothetical Optimized Geometric Parameters. Note: This table is a placeholder to illustrate the format, as specific data for the target compound is not available.

| Parameter | Calculated Value (Å or °) |

|---|---|

| C1-C2 Bond Length | Data not available |

| C-Cl Bond Length | Data not available |

| C-F Bond Length | Data not available |

Calculation of Frontier Molecular Orbitals (HOMO-LUMO) and Related Properties

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. From the HOMO and LUMO energies, other quantum chemical properties such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness can be derived.

Table 2: Hypothetical Frontier Molecular Orbital Properties. Note: This table is a placeholder, as specific data for the target compound is not available.

| Property | Value (eV) |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

| Ionization Potential | Data not available |

Vibrational Frequency Analysis and Spectroscopic Prediction

Following geometry optimization, a vibrational frequency analysis is typically performed at the same level of theory. This calculation predicts the fundamental vibrational modes of the molecule. The results are used to predict the infrared (IR) and Raman spectra of the compound.

By comparing the calculated vibrational frequencies with experimentally recorded spectra, researchers can validate the accuracy of the computational model and make detailed assignments of the spectral bands to specific molecular motions, such as C-H stretching, C=C ring stretching, or C-F bending.

Table 3: Hypothetical Vibrational Frequencies. Note: This table is a placeholder, as specific data for the target compound is not available.

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

|---|---|

| C=O Stretch | Data not available |

| Aromatic C-C Stretch | Data not available |

| C-F Stretch | Data not available |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. This approach would be essential for understanding the behavior of this compound in a solution, which is beyond the scope of static DFT calculations.

Investigation of Solution-Phase Behavior and Solvent Interactions

MD simulations could model a single 4-chloro-2,5-difluorobenzoate anion and a sodium cation in a box of solvent molecules (e.g., water). The simulation would track the trajectories of all particles, providing insight into how the ions interact with the solvent. Key properties to be investigated would include the structure of the hydration shells around the ions and the dynamics of the solvent molecules in the vicinity of the solute.

Conformational Sampling and Energetic Landscapes

For flexible molecules, MD simulations can be used to explore different possible conformations and their relative energies. While the 4-chloro-2,5-difluorobenzoate anion itself is largely rigid, the orientation of the carboxylate group relative to the benzene ring can be examined. MD simulations would allow for the sampling of these conformations over time, helping to construct an energetic landscape that reveals the most stable orientations and the energy barriers between them.

Reaction Pathway Modeling and Transition State Characterization

Computational modeling of reaction pathways is a cornerstone of modern chemistry, allowing for the investigation of reaction mechanisms at a molecular level. For this compound, this is particularly relevant for understanding its synthesis and subsequent chemical transformations.

The primary reaction mechanism for a compound like 4-chloro-2,5-difluorobenzoate (the anionic component of the salt) is Nucleophilic Aromatic Substitution (SNA_r). In this mechanism, a nucleophile attacks the aromatic ring, leading to the substitution of one of the halogen atoms. The presence of multiple halogen substituents (chlorine and fluorine) and an electron-withdrawing carboxylate group significantly influences the reactivity and regioselectivity of this process.

Computational studies, typically employing Density Functional Theory (DFT), are instrumental in elucidating the intricacies of the SNA_r mechanism. These studies can model the potential energy surface of the reaction, identifying key intermediates and transition states. For di- and tri-substituted halobenzenes, the reaction can proceed through a classic two-step mechanism involving a Meisenheimer complex (a stabilized σ-complex intermediate), or a concerted mechanism where bond formation and bond-breaking occur simultaneously. nih.govdiva-portal.org The stability of the Meisenheimer complex is a critical factor; for some systems with chlorine or bromine as leaving groups, these intermediates may not be stable, suggesting a concerted pathway. diva-portal.org

In the case of 4-chloro-2,5-difluorobenzoate, a nucleophile could potentially attack the carbon atoms bonded to either chlorine or fluorine. The carboxylate group, being electron-withdrawing, activates the ring towards nucleophilic attack, particularly at the ortho and para positions. Computational models can predict the activation energies for the attack at each position, thereby determining the most likely reaction pathway. Research on related polyfluorobromobenzenes has shown that in the gas phase, SNA_r reactions can compete with unexpected SN2-type reactions at the halogen center, although this is less common with nitrogen nucleophiles. nih.gov

Table 1: Illustrative Comparison of Mechanistic Pathways for Nucleophilic Aromatic Substitution

| Mechanistic Feature | Two-Step (Meisenheimer Complex) | Concerted Mechanism |

| Intermediate | A stable σ-complex (Meisenheimer complex) is formed. | No stable intermediate is formed. |

| Transition States | Two transition states flank the intermediate. | A single transition state exists. |

| Energy Profile | Characterized by a well on the potential energy surface. | A single maximum on the potential energy surface. |

| Common Leaving Groups | Often observed with good leaving groups like fluoride (B91410). nih.govdiva-portal.org | Can be favored with poorer leaving groups like chloride. diva-portal.org |

Prediction of Regioselectivity and Stereoselectivity in Chemical Reactions

A key question in the reaction of polysubstituted aromatics is regioselectivity – which substituent is replaced. In 4-chloro-2,5-difluorobenzoate, the nucleophile can attack the carbon at position 4 (bonded to chlorine) or positions 2 or 5 (bonded to fluorine). Generally, in SNA_r reactions, fluoride is a better leaving group than chloride due to the higher electronegativity of fluorine, which stabilizes the forming anion. However, the position of the activating group (the carboxylate) is also crucial.

Computational methods can quantitatively predict the regioisomeric distribution of products. This is often achieved by calculating the relative stabilities of the isomeric σ-complex intermediates or the activation energies of the transition states leading to each product. nih.govdiva-portal.org Studies on 2,4-dichloroquinazolines have shown that DFT calculations of the LUMO coefficients can correctly predict the more susceptible site for nucleophilic attack, which corresponds to the lower activation energy. mdpi.com For 4-chloro-2,5-difluorobenzoate, the carboxylate group at C1 would activate the ortho positions (C2) and the para position (C4). The relative activation energies for the displacement of the chloro group at C4 versus the fluoro group at C2 would determine the major product.

Stereoselectivity is generally not a factor in these reactions unless a chiral nucleophile or a chiral center in a substituent is involved.

Table 2: Factors Influencing Regioselectivity in the SNA_r of 4-chloro-2,5-difluorobenzoate

| Factor | Influence on Substitution at C-4 (Cl) | Influence on Substitution at C-2/C-5 (F) |

| Leaving Group Ability | Chloride is generally a poorer leaving group than fluoride. | Fluoride is a better leaving group in SNA_r. |

| Activating Group (COO⁻) | The C-4 position is para to the carboxylate, leading to strong activation. | The C-2 and C-5 positions are ortho and meta to the carboxylate, respectively. The ortho position is strongly activated. |

| Steric Hindrance | The C-4 position is relatively unhindered. | The C-2 position is flanked by the carboxylate group, which may introduce some steric hindrance. |

| Predicted Outcome | Substitution at C-4 is electronically favored due to para activation. | Substitution at C-2 is also electronically favored (ortho activation) and has a better leaving group. The final outcome depends on the balance of these effects, which can be quantified by computational modeling. |

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling (excluding biological activity focus)

QSAR and QSPR models are statistical tools that correlate the chemical structure of compounds with their activities or properties. nih.gov These models are essential for predicting the behavior of new or untested chemicals, thereby reducing the need for extensive experimental work.

For this compound, QSAR/QSPR models can be developed to predict its chemical reactivity or environmental fate. This involves calculating a set of molecular descriptors for the 4-chloro-2,5-difluorobenzoate anion and correlating them with experimentally determined or computationally predicted properties.

Molecular Descriptors can be categorized as:

Topological: Based on the 2D representation of the molecule (e.g., connectivity indices).

Geometrical: Based on the 3D structure (e.g., molecular surface area, volume).

Electronic: Derived from quantum chemical calculations (e.g., HOMO/LUMO energies, partial atomic charges, dipole moment).

For chemical reactivity , descriptors like the energy of the Lowest Unoccupied Molecular Orbital (ELUMO) can be correlated with the rate of reaction with a given nucleophile. A lower ELUMO generally indicates higher susceptibility to nucleophilic attack. Recent studies have also used Hirshfeld charges on specific carbon atoms as effective reactivity descriptors for aromatic compounds. acs.org

For environmental fate , properties such as water solubility, soil sorption, and degradation rates are of interest. researchgate.net For instance, the octanol-water partition coefficient (logP), a measure of hydrophobicity, is a key descriptor in predicting bioaccumulation potential. researchgate.net The persistence of halogenated aromatic compounds in the environment can be modeled by correlating their structure with their reaction rates with atmospheric radicals, such as the hydroxyl radical. nih.gov

Table 3: Examples of Molecular Descriptors and Their Potential Correlations for 4-chloro-2,5-difluorobenzoate

| Descriptor Type | Example Descriptor | Property to be Correlated | Rationale |

| Electronic | ELUMO (Lowest Unoccupied Molecular Orbital Energy) | Chemical Reactivity (e.g., SNA_r rate) | A lower ELUMO indicates a greater ease of accepting electrons from a nucleophile. |

| Electronic | Partial Atomic Charges | Regioselectivity | More positive partial charges on ring carbons indicate more electrophilic sites for nucleophilic attack. |

| Topological | Molecular Connectivity Indices | Water Solubility | These indices capture aspects of molecular size and branching, which influence intermolecular forces and solubility. |

| Geometrical | Molecular Surface Area | Rate of Degradation | A larger surface area may allow for greater interaction with degrading agents (e.g., enzymes, radicals). |

Predictive Models for Novel Derivatives

Once a statistically robust QSAR/QSPR model is established for a class of compounds, it can be used to predict the properties of novel, yet-to-be-synthesized derivatives. For example, by systematically varying the substituents on the benzene ring of 4-chloro-2,5-difluorobenzoic acid, a library of virtual compounds can be created.

Using a validated QSAR model, one could predict the chemical reactivity or environmental persistence of these new derivatives. For instance, if a model correlating ELUMO with the rate of a specific SNA_r reaction has been developed, the ELUMO for each new derivative can be calculated, and its reaction rate can be predicted. This allows for the in silico screening of many potential molecules to identify those with desired properties (e.g., high reactivity for a synthesis application or rapid environmental degradation) before committing to their laboratory synthesis. nih.gov

The development of such models relies on having a reliable dataset of known compounds and their properties to "train" the model. For halogenated aromatics, there is a body of literature on their environmental fate that can be leveraged. nih.govnih.gov The accuracy of these predictive models is assessed through various statistical validation techniques to ensure their predictive power for new compounds. researchgate.net

Reactivity and Transformation Pathways of Sodium 4 Chloro 2,5 Difluorobenzoate

Electrophilic and Nucleophilic Aromatic Substitution Reactions

The benzene (B151609) ring of sodium 4-chloro-2,5-difluorobenzoate is substituted with three electron-withdrawing groups: a chlorine atom, two fluorine atoms, and a carboxylate group. These substituents significantly influence the electron density of the aromatic ring, thereby dictating its reactivity towards both electrophiles and nucleophiles.

Investigations into Substituent Effects on Reactivity

The substituents on the aromatic ring of this compound exert both inductive and resonance effects, which collectively determine the regioselectivity and rate of substitution reactions.

Electrophilic Aromatic Substitution:

The halogens (chlorine and fluorine) and the carboxylate group are generally considered deactivating groups in electrophilic aromatic substitution (EAS) reactions. libretexts.orgvedantu.comlibretexts.org They withdraw electron density from the benzene ring through their inductive effects, making the ring less nucleophilic and therefore less reactive towards electrophiles. libretexts.orgvedantu.com

However, the directing effects of these substituents are more complex. Halogens are ortho, para-directors due to the ability of their lone pairs to donate electron density through resonance, which stabilizes the arenium ion intermediate formed during ortho and para attack. libretexts.orgpressbooks.pubunizin.org Conversely, the carboxylate group is a meta-director. In the case of 4-chloro-2,5-difluorobenzoate, the positions for electrophilic attack are influenced by the combined effects of all substituents. The fluorine atoms at positions 2 and 5, and the chlorine at position 4, will direct incoming electrophiles to the remaining open positions, C3 and C6. The carboxylate group at C1 will direct to the meta positions, C3 and C5. Therefore, electrophilic substitution is most likely to occur at the C3 and C6 positions, influenced by the ortho, para-directing halogens.

Nucleophilic Aromatic Substitution:

The presence of strongly electron-withdrawing groups, such as halogens and a carboxylate group, makes the aromatic ring of this compound susceptible to nucleophilic aromatic substitution (NAS). These groups help to stabilize the negative charge of the Meisenheimer complex, which is the key intermediate in the addition-elimination mechanism of NAS. The chlorine atom at the C4 position is a potential leaving group in such reactions.

Synthesis of Novel Analogs via Directed Functionalization

The reactivity of 4-chloro-2,5-difluorobenzoic acid, the precursor to the sodium salt, makes it a valuable building block for the synthesis of more complex molecules, particularly in the pharmaceutical industry. One of the most significant applications is in the synthesis of quinolone and fluoroquinolone antibacterials. nih.govmdpi.comorganic-chemistry.orgresearchgate.netnih.gov

In a typical synthetic route, the carboxylic acid group can be activated, for example, by conversion to an acid chloride, which can then react with various nucleophiles. Furthermore, the chlorine atom at the 4-position can be displaced by nucleophiles such as amines to introduce new functional groups. For instance, reaction with a substituted amine can lead to the formation of a new C-N bond, a key step in the construction of the quinolone scaffold. nih.govorganic-chemistry.org

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions for the Synthesis of Quinolone Precursors

| Nucleophile | Product | Reaction Conditions | Reference |

| Substituted Aniline (B41778) | N-Aryl-4-amino-2,5-difluorobenzoic acid derivative | Base, high temperature | nih.gov |

| Piperazine derivative | 4-(Piperazin-1-yl)-2,5-difluorobenzoic acid derivative | Aprotic polar solvent, heat | organic-chemistry.org |

Photochemical Transformation Mechanisms

The presence of carbon-halogen bonds in this compound makes it susceptible to photochemical degradation. Ultraviolet (UV) radiation can induce the cleavage of these bonds, leading to the formation of various transformation products.

Detailed Photodegradation Pathways and Intermediate Identification

The photodegradation of halogenated aromatic compounds often proceeds via the homolytic cleavage of the carbon-halogen bond to form an aryl radical and a halogen radical. researchgate.net In the case of this compound, the C-Cl bond is weaker than the C-F bond and is therefore more likely to undergo photolytic cleavage.

A plausible photodegradation pathway for a similar compound, 2-chloro-4-fluorobenzoic acid, has been proposed to involve initial dechlorination. researchgate.net This is followed by hydroxylation of the resulting aryl radical to form hydroxylated intermediates. Further degradation can lead to the opening of the aromatic ring and eventual mineralization to CO2 and inorganic ions. researchgate.net

Table 2: Potential Intermediates in the Photodegradation of this compound

| Intermediate | m/z | Proposed Formation Pathway |

| 2,5-Difluorobenzoate | 157 | Photolytic cleavage of the C-Cl bond |

| 4-Chloro-2,5-difluorophenol | 164 | Decarboxylation |

| 2,5-Difluorophenol | 130 | Dechlorination and decarboxylation |

| Hydroxylated derivatives | various | Attack by hydroxyl radicals |

Influence of Wavelength and Environmental Factors on Photolysis

The rate and efficiency of photodegradation are significantly influenced by various factors, including the wavelength of irradiation and the chemical composition of the surrounding medium.

Wavelength: The energy of the incident light must be sufficient to break the C-Cl or C-F bonds. Shorter wavelengths of UV light (e.g., 254 nm) are generally more effective in inducing photolysis than longer wavelengths. researchgate.net

pH: The pH of the aqueous solution can affect the speciation of the compound (dissociated vs. undissociated acid form) and the generation of reactive oxygen species, which can in turn influence the degradation rate. For many halogenated aromatic compounds, photodegradation rates are observed to be pH-dependent. nih.gov

Presence of Sensitizers: Natural photosensitizers present in the environment, such as dissolved organic matter, can absorb light and transfer the energy to the target compound, leading to indirect photolysis. This can enhance the degradation rate.

Abiotic Degradation Mechanisms

In addition to photochemical transformations, this compound can undergo abiotic degradation through other chemical processes, primarily hydrolysis and decarboxylation.

Hydrolysis:

The carbon-halogen bonds in aromatic compounds are generally resistant to hydrolysis under typical environmental conditions. However, under more forcing conditions of high temperature and pressure, or in the presence of strong nucleophiles, hydrolysis of the C-Cl bond may occur to a limited extent, yielding the corresponding hydroxy-substituted benzoic acid.

Decarboxylation:

Aromatic carboxylic acids can undergo decarboxylation, the loss of the carboxyl group as CO2, under certain conditions. This process can be facilitated by heat or by microbial action. Abiotic decarboxylation can also occur, particularly in the presence of strong acids or oxidants. unh.edu For this compound, decarboxylation would lead to the formation of 1-chloro-2,5-difluorobenzene. This process can be a significant degradation pathway in certain environmental compartments. unh.edu

Oxidative Degradation under Specific Chemical Conditions

AOPs generate highly reactive species, most notably the hydroxyl radical (•OH), which can attack and break down persistent organic pollutants. google.com While specific studies on this compound are not prevalent, the degradation pathways for related halogenated benzoic acids in AOPs generally involve:

Hydroxyl Radical Attack: The •OH radical can attack the aromatic ring, leading to the formation of hydroxylated intermediates.

Decarboxylation: The initial attack can also lead to the loss of the carboxylate group as CO2.

Dehalogenation: Subsequent reactions can lead to the cleavage of the carbon-halogen bonds, releasing chloride and fluoride (B91410) ions into the solution.

Ring Opening: The aromatic ring is eventually cleaved, forming smaller aliphatic acids and ultimately leading to complete mineralization into CO2, H2O, and inorganic salts under ideal conditions.

The specific conditions required for effective degradation would involve potent systems like UV/H2O2, UV/O3, or Fenton/photo-Fenton reactions. The efficiency of these processes depends on factors like pH, oxidant concentration, and the intensity of UV irradiation.

Directed Chemical Modifications for Targeted Synthesis

Carboxylic Acid Derivatization and Esterification

The carboxylate group is the most reactive site of this compound for directed chemical modifications. While the sodium salt itself is less reactive as a nucleophile than the corresponding carboxylate anion in an aprotic solvent, it can be readily converted back to the parent carboxylic acid, 4-chloro-2,5-difluorobenzoic acid, by acidification. This acid is a versatile precursor for a variety of derivatives, most commonly esters.

Esterification is typically achieved by reacting 4-chloro-2,5-difluorobenzoic acid with an alcohol under acidic conditions (e.g., Fischer esterification using sulfuric acid as a catalyst) or by converting the acid to a more reactive derivative like an acyl chloride or using coupling agents.

Common Esterification Reactions:

Reaction with Alcohols: The parent acid can be refluxed with an alcohol (e.g., ethanol (B145695), methanol) in the presence of a strong acid catalyst to yield the corresponding ester. semanticscholar.org

Reaction with Alkyl Halides: The sodium salt can be reacted with an alkyl halide (e.g., ethyl iodide) in a polar aprotic solvent to form the ester via nucleophilic substitution.

These esterification reactions are fundamental in organic synthesis, as the resulting esters, such as Ethyl 4-chloro-2,5-difluorobenzoate, serve as important intermediates for the synthesis of pharmaceuticals and agrochemicals. chemsrc.com

| Reactant | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| 4-Chloro-2,5-difluorobenzoic acid | Ethanol, H₂SO₄ (catalyst), reflux | Ethyl 4-chloro-2,5-difluorobenzoate | |

| 4-Chloro-2,5-difluorobenzoic acid | Methanol, H₂SO₄ (catalyst), reflux | Methyl 4-chloro-2,5-difluorobenzoate | - |

| This compound | Ethyl Iodide, DMF | Ethyl 4-chloro-2,5-difluorobenzoate | - |

Salt Exchange and Counter-Ion Effects on Reactivity

The sodium cation in this compound can be replaced with other cations through salt metathesis reactions. This exchange can significantly alter the physical properties of the salt, such as its solubility in various solvents, and can also influence the reactivity of the 4-chloro-2,5-difluorobenzoate anion.

Salt Exchange Reactions: A straightforward method to exchange the counter-ion is to dissolve this compound in a suitable solvent (like water or ethanol) and add a soluble salt of the desired cation (e.g., potassium chloride, lithium chloride, or a tetraalkylammonium halide). If the resulting 4-chloro-2,5-difluorobenzoate salt is less soluble than the starting sodium salt and the byproduct (e.g., NaCl), it will precipitate from the solution.

Counter-Ion Effects: The nature of the counter-ion (M⁺) affects the ion-pairing with the benzoate (B1203000) anion, which in turn influences its properties and reactivity:

Solubility: Salts with larger, softer cations like potassium (K⁺) or organic cations like tetrabutylammonium (TBA⁺) are often more soluble in organic solvents than the corresponding sodium (Na⁺) or lithium (Li⁺) salts. This enhanced solubility is crucial for performing reactions in non-aqueous media.

Nucleophilicity: In non-polar solvents, a larger and less coordinating counter-ion leads to a "naked" and more reactive carboxylate anion. For instance, the tetrabutylammonium salt of 4-chloro-2,5-difluorobenzoate would be a much stronger nucleophile for reactions like alkylation compared to the sodium salt under the same conditions.

Lewis Acidity: Smaller, harder cations like Li⁺ can coordinate more strongly to other reagents or solvent molecules, potentially influencing the stereochemical or regiochemical outcome of a reaction.

While specific studies detailing the counter-ion effects on the reactivity of 4-chloro-2,5-difluorobenzoate are limited, the principles observed in other carboxylate systems are applicable. fairfield.edunih.gov The choice of counter-ion is a critical parameter in designing synthetic routes that utilize the nucleophilic character of the carboxylate.

| Counter-Ion (M⁺) | Expected Property Change (relative to Na⁺) | Potential Impact on Reactivity |

|---|---|---|

| Li⁺ | Generally lower solubility in organic solvents. Stronger ion pairing. | May decrease anion reactivity in non-polar solvents. Can act as a Lewis acid. |

| K⁺ | Often higher solubility in organic solvents. Weaker ion pairing. | Increased anion reactivity compared to Na⁺ salt. nih.gov |

| Cs⁺ | Significantly higher solubility in organic solvents. Very weak ion pairing. | Further enhanced anion reactivity. |

| (n-Bu)₄N⁺ (TBA⁺) | High solubility in a wide range of organic solvents. | Provides a highly reactive "naked" carboxylate anion, ideal for nucleophilic reactions. |

Environmental Transformation Mechanisms of Fluorinated Benzoates

Microbial Degradation Pathways of Fluorobenzoates

The microbial breakdown of fluorobenzoates can proceed under both oxygen-rich (aerobic) and oxygen-depleted (anaerobic) conditions, involving distinct enzymatic strategies to cleave the highly stable carbon-fluorine bond.

Aerobic degradation of fluorobenzoates is typically initiated by dioxygenase enzymes. These enzymes introduce two hydroxyl groups onto the aromatic ring, a process that destabilizes the ring and prepares it for cleavage. For instance, the degradation of compounds like 2,4-dichlorobenzoic acid and 2,5-dichlorobenzoic acid is known to be catalyzed by 2-halobenzoate-1,2-dioxygenase, leading to the formation of corresponding chlorocatechols. researchgate.net It is plausible that a similar mechanism would apply to 4-chloro-2,5-difluorobenzoate, resulting in a chlorinated and fluorinated catechol intermediate. Following ring hydroxylation, the catechol intermediate undergoes ring cleavage, either through an ortho or meta pathway, leading to the formation of aliphatic acids that can then enter central metabolic pathways.

Anaerobic degradation of halogenated benzoates follows a different route. Reductive dehalogenation is a key initial step, where the halogen substituent is removed and replaced by a hydrogen atom. This reaction is often the first and rate-limiting step in the anaerobic catabolism of many chlorinated aromatic compounds. For example, some anaerobic bacterial consortia have been shown to dechlorinate 2-chlorobenzoate (B514982), while showing no activity towards fluorobenzoates under the same conditions. nih.gov This suggests that the type of halogen significantly influences the feasibility of anaerobic degradation. The presence of multiple halogen substituents, as in 4-chloro-2,5-difluorobenzoate, likely presents a significant challenge for anaerobic microbes, potentially leading to slower degradation rates or recalcitrance.

The cleavage of the carbon-fluorine bond, or defluorination, is a critical step in the mineralization of fluorinated organic compounds. This process is energetically demanding due to the high strength of the C-F bond. Microorganisms have evolved specialized enzymes, known as dehalogenases, to catalyze this reaction.

In aerobic pathways, defluorination can occur after the initial dioxygenation and ring cleavage. The enzymes involved in these later stages of the pathway are often hydrolases that act on fluorinated aliphatic intermediates. In some cases, the initial dioxygenase attack itself can lead to the elimination of a fluoride (B91410) ion.

Under anaerobic conditions, reductive dehalogenases are responsible for removing fluorine atoms from the aromatic ring. These enzymes are often part of complex electron transport chains where the halogenated compound serves as a terminal electron acceptor. The specificity of these enzymes is a key determinant of which isomers of fluorobenzoates can be degraded.

While specific enzymes for the defluorination of 4-chloro-2,5-difluorobenzoate have not been identified, it is anticipated that a consortium of microorganisms possessing a variety of dehalogenases would be required for its complete degradation. The table below summarizes key enzyme types involved in the degradation of halogenated aromatic compounds.

| Enzyme Class | Reaction Catalyzed | Relevance to Halogenated Benzoate (B1203000) Degradation |

| Dioxygenases | Incorporation of two oxygen atoms into the aromatic ring | Initial step in aerobic degradation, leading to ring destabilization. |

| Reductive Dehalogenases | Removal of a halogen atom and its replacement with hydrogen | Key initial step in anaerobic degradation. |

| Hydrolases | Cleavage of chemical bonds by the addition of water | Can be involved in the defluorination of aliphatic intermediates in aerobic pathways. |

| Monooxygenases | Incorporation of one oxygen atom into the substrate | Can be involved in the hydroxylation of the aromatic ring. |

The complete mineralization of complex, polyhalogenated compounds like 4-chloro-2,5-difluorobenzoate is unlikely to be carried out by a single microbial species. Instead, it typically requires the synergistic action of a microbial consortium. Different members of the consortium can perform different steps of the degradation pathway, with the products of one organism serving as the substrate for another.

For instance, one group of bacteria in a consortium might be responsible for the initial reductive dechlorination, while another group might specialize in the degradation of the resulting difluorobenzoate. A third group could then mineralize the simpler organic acids produced after ring cleavage. This division of labor allows for a more efficient and complete breakdown of the contaminant than would be possible with individual strains. Studies on the degradation of 2-chlorobenzoate have highlighted the importance of methanogenic consortia in its anaerobic breakdown. nih.gov The degradation of the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D) also demonstrates the involvement of diverse microbial strains, including Pseudomonas and Sphingomonas species. mdpi.com

Metabolite Identification and Pathway Elucidation